molecular formula C8H8Cl2N2O2 B3015883 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2230799-92-3

5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B3015883
CAS No.: 2230799-92-3
M. Wt: 235.06
InChI Key: USAOIXKHIVFQMA-UHFFFAOYSA-N
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Description

The compound 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic molecule featuring a pyrrolopyridine core with a chlorine atom at position 5, a carboxylic acid group at position 6, and partial saturation in the pyrrole ring (2,3-dihydro structure). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2.ClH/c9-7-4(8(12)13)3-6-5(11-7)1-2-10-6;/h3,10H,1-2H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAOIXKHIVFQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=C(C(=C2)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization and subsequent chlorination . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolopyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Yield (%) Key Features
5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride [3,2-b] pyrrolopyridine Cl (C5), COOH (C6), 2,3-dihydro C₈H₈ClN₂O₂·HCl 237.64 (calc.) N/A Partial saturation enhances conformational rigidity; hydrochloride improves solubility
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) [2,3-c] pyrrolopyridine Cl (C5), COOH (C2) C₈H₅ClN₂O₂ 196.59 71 Fully unsaturated core; lower solubility due to absence of salt
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid [2,3-b] pyrrolopyridine Cl (C4), COOH (C5) C₈H₅ClN₂O₂ 196.59 N/A Chlorine at C4 alters electronic properties; potential for distinct reactivity
1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride [2,3-b] pyrrolopyridine COOH (C6), trihydro (1H,2H,3H) C₁₀H₁₁ClFNO₂ 231.66 N/A Increased saturation (trihydro) may reduce aromaticity and biological activity

Structural and Functional Differences

Core Ring Saturation: The target compound’s 2,3-dihydro structure reduces aromaticity compared to fully unsaturated analogs like 10b (). This may influence binding to biological targets due to altered π-π stacking interactions .

Substituent Positioning: Chlorine at C5 (target compound) vs. C4 () or C2 () alters steric and electronic effects. Carboxylic acid groups at C6 (target) vs.

Physicochemical and Pharmacological Implications

  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt analogs like 10b .
  • Bioactivity : Chlorine position affects target selectivity. For instance, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid () may exhibit different binding affinities in kinase inhibition assays compared to the C5-chlorinated target compound .
  • Stability : Partial saturation (2,3-dihydro) in the target compound could enhance metabolic stability relative to fully unsaturated derivatives .

Biological Activity

5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine core structure with a carboxylic acid and a chlorine substituent. Its molecular formula is C8H7ClN2O2C_8H_7ClN_2O_2 with a molecular weight of approximately 188.60 g/mol. The compound is soluble in water due to the presence of the carboxylic acid group.

Synthesis Methods

The synthesis of 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of 2-chloropyridine with suitable amines.
  • Subsequent chlorination to introduce the chlorine atom.
  • Purification steps such as recrystallization and chromatography to achieve pharmaceutical-grade purity .

The primary biological activity of this compound lies in its role as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes including proliferation, differentiation, and survival. By inhibiting these receptors, the compound may prevent the activation of downstream signaling pathways that contribute to tumor growth and metastasis .

Case Studies and Research Findings

  • Cancer Research : In studies focusing on cancer treatment, 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride has shown promise as a therapeutic agent against various cancers by inhibiting FGFR signaling pathways. For instance, it was observed to reduce tumor growth in xenograft models by approximately 40% compared to control groups .
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes involved in inflammatory processes. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values reported were comparable to standard anti-inflammatory drugs like celecoxib .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties. It was found to reduce neuronal cell death in models of neurodegenerative diseases through modulation of apoptotic pathways involving caspases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
1H-Pyrrolo[2,3-b]pyridineHeterocyclicModerate FGFR inhibitionLacks chlorine substituent
7-AzaindoleHeterocyclicAnticancer activityDifferent substitution pattern

5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride stands out due to its specific substitution pattern that enhances its biological activity compared to structurally similar compounds .

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